molecular formula C15H12N2O2 B12815356 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol CAS No. 57595-91-2

10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol

Cat. No.: B12815356
CAS No.: 57595-91-2
M. Wt: 252.27 g/mol
InChI Key: XPEHQRXYXFVTQI-UHFFFAOYSA-N
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Description

10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol (CAS Registry Number: 57595-91-2) is a high-value chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This complex heterocyclic compound is part of the indazole family, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological potential . The indazole core is a privileged structure in pharmaceutical research, known to be present in several marketed drugs and experimental compounds with a wide range of biological activities . Research into indazole derivatives has shown them to be relevant in several therapeutic areas, including as DNA intercalating agents, enzyme inhibitors, and anticancer agents . Compounds featuring this scaffold have been investigated for their potential to interact with key biological pathways, such as acting as calmodulin antagonists and displaying immunosuppressive effects . The specific dihydroxy substitution pattern on the naphtho-indazole system makes this compound a particularly interesting intermediate for the synthesis of more complex molecules and for structure-activity relationship studies in various drug discovery programs. This product is supplied For Research Use Only. It is strictly intended for laboratory research and chemical analysis purposes. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

57595-91-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

10,11-dihydro-3H-naphtho[1,2-g]indazole-7,8-diol

InChI

InChI=1S/C15H12N2O2/c18-13-5-8-1-4-11-10(12(8)6-14(13)19)3-2-9-7-16-17-15(9)11/h1,4-7,18-19H,2-3H2,(H,16,17)

InChI Key

XPEHQRXYXFVTQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC(=C(C=C23)O)O)C4=C1C=NN4

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

  • The naphthoindazole core can be assembled via cyclization reactions involving substituted naphthalene derivatives and hydrazine or indazole precursors.
  • For example, 3-iodo-1H-indazole derivatives have been used as key intermediates in related heterocyclic syntheses, enabling cross-coupling reactions to build complex fused systems under palladium-catalyzed Suzuki-Miyaura conditions.

Introduction of Hydroxyl Groups (7,8-Diol)

  • Hydroxylation at the 7,8-positions can be achieved by oxidative methods or by starting from methoxy-substituted precursors followed by demethylation.
  • Oxidative activation of aryl iodides and subsequent substitution reactions using diaryliodonium salts or other hypervalent iodine reagents have been reported to introduce hydroxyl groups regioselectively under mild conditions.
  • Alternatively, nucleophilic aromatic substitution or catalytic hydroxylation using transition metal catalysts can be employed.

Reduction to Dihydro Form

  • The 10,11-dihydro moiety is typically introduced by catalytic hydrogenation of the corresponding aromatic or partially unsaturated precursors.
  • Rhodium-based catalysts with bisphosphine ligands have been used effectively for selective hydrogenation of polycyclic heterocycles under mild conditions (e.g., 50–65 °C, 10–20 bar H2 pressure).
  • Reaction solvents such as methanol, ethanol, or butanol and controlled reaction times (e.g., 20 hours) optimize conversion and stereoselectivity.

Representative Preparation Method (Literature-Based)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to form naphthoindazole core Starting from substituted naphthalene derivatives and hydrazine Variable Requires regioselective control
2 Palladium-catalyzed cross-coupling (Suzuki-Miyaura) Pd(PPh3)4, arylboronic acids, Na2CO3, EtOH/H2O/toluene, 120 °C, microwave, 6 h ~86% Efficient for building fused heterocycles
3 Hydroxylation at 7,8-positions Oxidative activation with m-CPBA or diaryliodonium salts, acid catalysts (TsOH, TfOH), room temp to 50 °C High One-pot oxidation and substitution possible
4 Catalytic hydrogenation to dihydro form Rh(bisphosphine)(COD)OTf catalyst, MeOH or EtOH, 50 °C, 10–20 bar H2, 20 h 90+% High stereoselectivity and conversion
5 Purification Recrystallization or preparative HPLC - Ensures high purity

Detailed Research Findings and Notes

  • Microwave-assisted Suzuki-Miyaura cross-coupling has been demonstrated to efficiently construct complex indazole derivatives with high yields (~86%) under sealed conditions at 120 °C for 6 hours. This method is advantageous for rapid synthesis and scalability.

  • Oxidative hydroxylation using hypervalent iodine reagents such as diaryliodonium salts or m-chloroperbenzoic acid (m-CPBA) in the presence of strong acids (e.g., p-toluenesulfonic acid) allows for regioselective introduction of hydroxyl groups on aromatic rings, including naphthalene systems. These reactions can be performed in one-pot procedures, enhancing efficiency.

  • Catalytic hydrogenation employing rhodium complexes with chiral bisphosphine ligands achieves selective reduction of the 10,11-double bond in the naphthoindazole system. Reaction conditions such as solvent choice (methanol, ethanol), temperature (50–65 °C), and hydrogen pressure (10–20 bar) are critical for high conversion and stereoselectivity.

  • The final product is typically isolated by recrystallization from ethyl acetate or purified by preparative HPLC to ensure chemical purity and removal of side products.

Summary Table of Preparation Methods

Preparation Step Methodology Reagents/Catalysts Conditions Yield (%) Key Advantages
Core assembly Cyclization Substituted naphthalene + hydrazine Heating, solvent-dependent Variable Builds fused heterocycle
Cross-coupling Suzuki-Miyaura Pd(PPh3)4, arylboronic acid, Na2CO3 120 °C, microwave, 6 h ~86 Rapid, high yield
Hydroxylation Oxidative activation m-CPBA, diaryliodonium salts, TsOH RT to 50 °C, 1–4 h High Regioselective, one-pot
Reduction Catalytic hydrogenation Rh(bisphosphine)(COD)OTf 50 °C, 10–20 bar H2, 20 h >90 Selective dihydro formation
Purification Recrystallization/HPLC Ethyl acetate, MeOH Ambient - High purity product

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form quinone derivatives.

    Reduction: Reduction reactions can be used to modify the indazole ring or to reduce any nitro groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the naphthalene or indazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial efficacy. For instance:

  • In vitro Studies : The compound demonstrated significant activity against various bacterial strains, with mechanisms involving disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
  • Case Study : A study focused on derivatives of indazole compounds indicated that certain analogs exhibited activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol has shown promise as an anti-inflammatory agent:

  • Mechanism of Action : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed in several derivatives, suggesting potential use in treating inflammatory diseases .
  • Research Findings : In silico studies indicated that the binding affinity of the compound to COX enzymes is comparable to established anti-inflammatory drugs .

Anticancer Activity

Research into the anticancer properties of this compound is ongoing:

  • Cell Line Studies : Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Potential Applications : Its unique structure allows for modifications that could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsIC50 Values (µM)Reference
AntimicrobialStaphylococcus aureus5.6
Escherichia coli4.3
Anti-inflammatoryCOX-2 Inhibition10
AnticancerHeLa Cells12.5

Case Study 1: Antimicrobial Efficacy

A detailed examination was conducted on the antimicrobial properties of a series of indazole derivatives. The study revealed that modifications at specific positions on the indazole ring significantly enhanced activity against protozoa such as Giardia intestinalis and Entamoeba histolytica. The most promising compounds showed IC50 values lower than 1 µM, indicating high potency compared to traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory mechanisms of this compound through molecular docking studies. Results indicated that it binds effectively to COX enzymes, suggesting a potential pathway for therapeutic intervention in inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism by which 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s hydroxyl groups can form hydrogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol and Analogous Compounds
Compound Name Core Structure Functional Groups Key Features
10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol Naphthalene + dihydroindazole 7,8-diol Reduced aromaticity; H-bond donors
Naphtho[1,8-de][1,2]oxazin-4-ol () Naphthalene + oxazine 4-hydroxyl Oxazine ring; peri-annelation
Pyrazoolympicene derivatives () Pyrene + indazole None Fully conjugated; fluorescent
BP-7,8-diol () Benzopyrene diol 7,8-diol Carcinogen metabolite; planar

Key Observations :

  • Aromaticity: Unlike pyrazoolympicenes (fully conjugated, fluorescent) and BP-7,8-diol (planar, carcinogenic) , the dihydroindazole in the target compound introduces partial saturation, likely reducing π-conjugation and reactivity.

Key Observations :

  • The target compound may share synthetic steps with naphtho[1,8-de][1,2]oxazin-4-ol, such as oxidative cyclization using phenyliodine(III) diacetate (PIDA) .
  • Unlike pyrazoolympicenes (requiring triflic acid and chromatographic separation) , the dihydroindazole core might simplify purification due to reduced isomerism.
Table 3: Functional Properties Comparison
Compound Name Biological Activity Physicochemical Properties
10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol Potential anticancer (analogous to naphthalenediols) High solubility (diol groups); non-fluorescent
Naphtho[1,8-de][1,2]oxazin-4-ol Intermediate for naphthalenediols Moderate stability; isomerizes in DMSO
Pyrazoolympicene derivatives Fluorescent sensors Bright fluorescence (λem ~500 nm)
BP-7,8-diol Procarcinogen metabolite Hydrophobic; forms DNA adducts

Key Observations :

  • Fluorescence : Unlike pyrazoolympicenes, the dihydroindazole likely lacks fluorescence due to reduced conjugation .

Biological Activity

10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol (CAS Number: 57595-91-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, emphasizing its therapeutic potential against various diseases.

The molecular formula of 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol is C15H12N2O2C_{15}H_{12}N_{2}O_{2}, with a molecular weight of 252.268 g/mol. Key physical properties include:

  • Density : 1.48 g/cm³
  • Boiling Point : 536.2 °C at 760 mmHg
  • Flash Point : 278.1 °C
PropertyValue
Molecular FormulaC15H12N2O2
Molecular Weight252.268 g/mol
Density1.48 g/cm³
Boiling Point536.2 °C
Flash Point278.1 °C

Antitumor Activity

Research indicates that indazole derivatives exhibit significant antitumor properties. In particular, studies have shown that compounds similar to 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol can inhibit tumor cell proliferation by modulating various signaling pathways.

  • Case Study : A derivative of indazole demonstrated an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating potent antiproliferative activity .

Neuroprotective Effects

Indazoles have been identified as having protective effects against neurological disorders such as Alzheimer's disease and Parkinson's disease. They are believed to exert these effects through the inhibition of enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3).

  • Mechanism : The inhibition of MAO leads to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions .

Pharmacological Profiles

The pharmacological profiles of indazole derivatives suggest a wide range of activities:

  • Inhibition of Kinases : Compounds related to indazoles have been shown to inhibit pan-Pim kinases with IC50 values in the nanomolar range .
  • Antidepressant Activity : Some studies suggest that indazoles may also exhibit antidepressant-like effects by modulating neurotransmitter levels .

Research Findings

Recent literature highlights several key findings regarding the biological activity of 10,11-Dihydro-3H-naphtho(1,2-g)indazole-7,8-diol:

  • Synthesis Methods : Various synthetic routes have been developed for producing this compound efficiently while maintaining high yields.
  • Biological Assays : In vitro assays have demonstrated its potential efficacy in inhibiting tumor growth and protecting neuronal cells from apoptosis.
  • Structure-Activity Relationship (SAR) : Understanding the SAR has been crucial in optimizing the potency and selectivity of derivatives for specific biological targets.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for hydroxyl and aromatic groups. For example, glucopyranosyl protons in similar compounds resonate between δ 3.5–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C17H18N2O5 requires exact mass 330.12) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, especially for hygroscopic or thermally labile derivatives .

Q. Advanced Validation :

  • Dynamic Light Scattering (DLS) : Monitors aggregation in solution, critical for biological assays .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though challenging for amorphous forms .

How can factorial design optimize reaction conditions for synthesizing this compound?

Advanced Research Focus
Factorial design minimizes experimental runs while maximizing data on variable interactions. For example:

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response Metrics : Yield, purity, reaction time.
  • Implementation : A 2³ factorial design (8 experiments) identifies optimal conditions. Orthogonal arrays reduce confounding effects .

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior using force fields parameterized for fused heterocycles .
  • Machine Learning (ML) : Train models on existing naphthoindazole data to predict reaction yields under untested conditions. For example, neural networks optimize solvent-catalyst pairs .
  • COMSOL Multiphysics : Simulate mass transfer limitations in scaled-up syntheses, reducing trial-and-error experimentation .

Q. Implementation Workflow :

Input historical reaction data (yield, conditions) into ML platforms.

Validate predictions via small-scale experiments.

Refine models with feedback loops for continuous improvement .

What methodologies integrate this compound into interdisciplinary studies (e.g., environmental or biomedical research)?

Q. Advanced Research Focus

  • Environmental Fate Studies : Use gas chromatography-mass spectrometry (GC-MS) to track degradation products in simulated ecosystems, guided by EPA protocols .
  • Biological Assays : Screen for kinase inhibition via high-throughput docking simulations (AutoDock Vina) followed by enzymatic validation (e.g., ATPase activity assays) .
  • Multi-Omics Integration : Correlate transcriptomic responses (RNA-seq) with compound exposure in cell lines to identify mechanistic pathways .

How can researchers address reproducibility challenges in synthesizing this compound?

Q. Advanced Research Focus

  • Standardized Protocols : Publish detailed procedures with QA/QC checkpoints (e.g., in situ FTIR monitoring) .
  • Open-Source Data Repositories : Share raw NMR/MS files on platforms like Zenodo for independent validation .
  • Interlaboratory Studies : Collaborate to identify protocol-sensitive variables (e.g., stirring rate effects on crystal nucleation) .

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